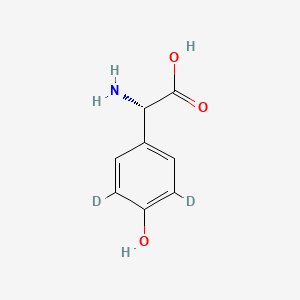
2-(4-Hydroxyphenyl)-L-glycine-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hidroxi-fenil)-L-glicina-d2: es un derivado deuterado de 2-(4-Hidroxi-fenil)-L-glicina, un compuesto que presenta un grupo hidroxilo fenólico y una porción de aminoácido
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de 2-(4-Hidroxi-fenil)-L-glicina-d2 típicamente involucra la incorporación de átomos de deuterio en el compuesto original, 2-(4-Hidroxi-fenil)-L-glicina. Esto se puede lograr a través de varios métodos, incluyendo la hidrogenación catalítica en presencia de gas deuterio o el uso de reactivos deuterados en el proceso de síntesis. Las condiciones de reacción a menudo requieren temperaturas y presiones controladas para garantizar la incorporación selectiva de átomos de deuterio.
Métodos de Producción Industrial: La producción industrial de 2-(4-Hidroxi-fenil)-L-glicina-d2 puede involucrar la síntesis a gran escala utilizando materiales de partida deuterados y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso puede incluir pasos como la purificación mediante cristalización o cromatografía para obtener el producto final con un alto contenido de deuterio.
Análisis De Reacciones Químicas
Tipos de Reacciones: 2-(4-Hidroxi-fenil)-L-glicina-d2 puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo fenólico puede ser oxidado para formar quinonas u otros derivados oxidados.
Reducción: El compuesto puede ser reducido para formar alcoholes o aminas correspondientes.
Sustitución: El grupo hidroxilo fenólico puede participar en reacciones de sustitución para formar éteres o ésteres.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se utilizan a menudo agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.
Productos Mayores: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
2-(4-Hidroxi-fenil)-L-glicina-d2 tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y como compuesto de referencia en estudios espectroscópicos.
Biología: Se investiga por su posible papel en la inhibición enzimática y como sonda en estudios metabólicos.
Medicina: Se explora por sus posibles efectos terapéuticos y como herramienta en el desarrollo de fármacos.
Industria: Se utiliza en la producción de compuestos deuterados para diversas aplicaciones industriales, incluyendo productos farmacéuticos y ciencia de materiales.
Mecanismo De Acción
El mecanismo de acción de 2-(4-Hidroxi-fenil)-L-glicina-d2 involucra su interacción con objetivos moleculares y vías específicas. El grupo hidroxilo fenólico puede participar en enlaces de hidrógeno y otras interacciones con moléculas biológicas, influyendo en su actividad. Los átomos de deuterio también pueden afectar la estabilidad metabólica y la farmacocinética del compuesto, lo que lleva a efectos biológicos únicos.
Comparación Con Compuestos Similares
Compuestos Similares:
2-(4-Hidroxi-fenil)-L-glicina: El compuesto original no deuterado.
Ácido 4-hidroxifenilacético: Un compuesto estructuralmente relacionado con funcionalidades fenólicas y ácidas carboxílicas similares.
2-(4-Hidroxi-fenil)etanol: Otro compuesto relacionado con un grupo hidroxilo fenólico y una porción de alcohol.
Unicidad: 2-(4-Hidroxi-fenil)-L-glicina-d2 es único debido a la presencia de átomos de deuterio, que pueden influir en sus propiedades químicas y biológicas. Esto lo hace valioso en aplicaciones de investigación donde se requiere etiquetado isotópico, como en estudios metabólicos y desarrollo de fármacos.
Propiedades
Fórmula molecular |
C8H9NO3 |
|---|---|
Peso molecular |
169.17 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(3,5-dideuterio-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1/i3D,4D |
Clave InChI |
LJCWONGJFPCTTL-IUNUUPJVSA-N |
SMILES isomérico |
[2H]C1=CC(=CC(=C1O)[2H])[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC(=CC=C1C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















